molecular formula C8H3F2NO2 B136047 4,6-difluoro-1H-indole-2,3-dione CAS No. 126674-93-9

4,6-difluoro-1H-indole-2,3-dione

Cat. No.: B136047
CAS No.: 126674-93-9
M. Wt: 183.11 g/mol
InChI Key: YIVXDNUTNIKQMY-UHFFFAOYSA-N
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Description

4,6-Difluoro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . It is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring, and a dione functional group at the 2 and 3 positions. This compound is a pale-yellow to yellow-brown solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-indole-2,3-dione typically involves the reaction of a suitable indole precursor with fluorinating agents. One common method involves the use of concentrated sulfuric acid at elevated temperatures. For example, the product from a preceding stage (21.1 g, 105 mmol) is added to 50-60°C hot concentrated sulfuric acid (115 ml) over 15 minutes. The mixture is then heated to 100°C, stirred for 30 minutes, and subsequently cooled to room temperature before being poured onto ice .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms in the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4,6-Difluoro-1H-indole-2,3-dione has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,6-difluoro-1H-indole-2,3-dione exerts its effects involves interactions with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in medicinal chemistry.

Comparison with Similar Compounds

    4,6-Difluoroisatin: Similar in structure but with different substitution patterns.

    4-Fluoroindoline-2,3-dione: Contains a single fluorine atom and exhibits different reactivity.

    Indole-2,3-dione: Lacks fluorine atoms, resulting in distinct chemical properties.

Uniqueness: 4,6-Difluoro-1H-indole-2,3-dione is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVXDNUTNIKQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562625
Record name 4,6-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126674-93-9
Record name 4,6-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-difluoroaniline (10.8 g) in a mixture of 12N aqueous hydrochloric acid solution (7.5 ml) and water (90 ml) was added to a stirred mixture of chloral hydrate (9.2 ml), sodium sulphate decahydrate (240 g) and water (210 ml). A solution of hydroxylamine hydrochloride (18.6 g) in water (90 ml) was then added and the mixture was heated to 120° C. for 45 minutes. The mixture was cooled to ambient temperature and the precipitate was isolated and dried under vacuum. The material so obtained was added to concentrated sulphuric acid (60 ml) and the mixture was stirred and heated to 80-90° C. for 10 minutes. The mixture was cooled to ambient temperature and poured onto a 1:1 mixture of ice and water (600 ml). The precipitate was isolated, washed with water and dried under vacuum at 50° C. to give 4,6-difluoro-2,3-dioxoindoline (14 g); NMR Spectrum: (DMSOd6) 6.61 (m, 1H), 6.9 (m, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
240 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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